1-乙酰基-N-异丙基-5-(吡咯烷-1-磺酰基)吲哚-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

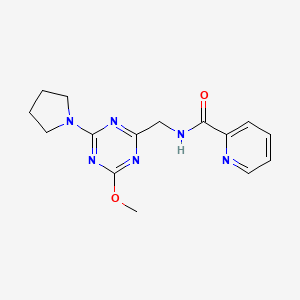

The compound “1-acetyl-N-isopropyl-5-(pyrrolidin-1-ylsulfonyl)indoline-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . These include an indoline ring, a carboxamide group, a pyrrolidine ring, and an isopropyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement and connectivity of its functional groups. The indoline and pyrrolidine rings would contribute to the three-dimensional shape of the molecule .Chemical Reactions Analysis

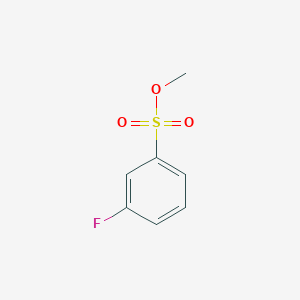

The reactivity of this compound would likely be influenced by its functional groups. For example, the carboxamide group could participate in hydrogen bonding interactions, and the pyrrolidine ring could undergo various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like the carboxamide could affect its solubility, and the rigid ring structures could influence its conformational stability .科学研究应用

多米诺反应合成

1-乙酰基-N-异丙基-5-(吡咯烷-1-磺酰基)吲哚-2-甲酰胺及其相关衍生物通过一锅多米诺反应合成。这种涉及异氰酸酯和吡啶-2-甲醛的方法允许在没有预先活化或改性的情况下创建复杂分子,展示了其在合成化学领域的重要性 (Ziyaadini 等人,2011).

构象研究

已使用量子力学计算研究了相关分子的构象偏好,特别是吲哚-2-羧酸衍生物。此类研究揭示了额外的芳香基团对这些分子的柔性的影响,这对于理解它们在各种应用中的行为非常重要 (Warren 等人,2010).

抗菌活性

吲哚-2-甲酰胺的某些衍生物已表现出抗菌特性。这些化合物的合成和评估提供了对其在对抗各种细菌菌株中的潜在应用的见解 (Bakhite 等人,2004).

药理学研究

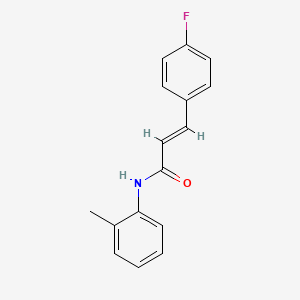

与本化合物密切相关的吲哚磺酰基肉桂酰氢肟酸酯显示出有效的组蛋白脱乙酰酶抑制作用,特别是对 HDAC6。这表明在癌症治疗中具有潜在应用,特别是在结直肠癌治疗中 (Lee 等人,2014).

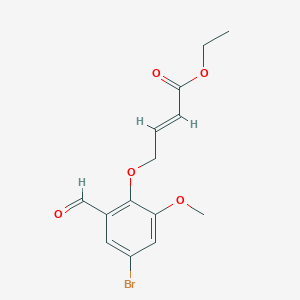

化学合成应用

该化合物及其类似物用于各种化学合成工艺,例如 Mn(OAc)3 介导的环化和有机分子中四环核心的合成。这些应用展示了该化合物在高级有机合成中的效用 (Magolan 和 Kerr,2006).

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives, in general, are known to interact with their targets through hydrogen bonds . The presence of a carboxamide moiety in indole derivatives, like the one in this compound, can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-acetyl-N-isopropyl-5-(pyrrolidin-1-ylsulfonyl)indoline-2-carboxamide involves the reaction of N-isopropyl-5-(pyrrolidin-1-ylsulfonyl)indoline-2-carboxylic acid with acetic anhydride in the presence of a catalyst to form the desired compound.", "Starting Materials": [ "N-isopropyl-5-(pyrrolidin-1-ylsulfonyl)indoline-2-carboxylic acid", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Dissolve N-isopropyl-5-(pyrrolidin-1-ylsulfonyl)indoline-2-carboxylic acid in a suitable solvent.", "Step 2: Add acetic anhydride to the reaction mixture.", "Step 3: Add a catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Step 5: Cool the reaction mixture and isolate the desired product by filtration or other suitable method." ] } | |

CAS 编号 |

1226440-13-6 |

产品名称 |

1-acetyl-N-isopropyl-5-(pyrrolidin-1-ylsulfonyl)indoline-2-carboxamide |

分子式 |

C26H24N4O3S |

分子量 |

472.56 |

IUPAC 名称 |

3-benzyl-1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C26H24N4O3S/c1-26(2,3)19-11-9-18(10-12-19)23-27-21(33-28-23)16-29-20-13-14-34-22(20)24(31)30(25(29)32)15-17-7-5-4-6-8-17/h4-14H,15-16H2,1-3H3 |

InChI 键 |

RPNQCMWQRGAELO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)SC=C4 |

溶解度 |

soluble |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2885230.png)

![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(4-ethoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2885234.png)

![N-(4-chlorophenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2885242.png)

![1-[(4-Chlorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2885243.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2885244.png)